molecular formula C11H12N4O2 B12928108 2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one CAS No. 920512-19-2

2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12928108
CAS No.: 920512-19-2
M. Wt: 232.24 g/mol
InChI Key: LANVOXGMTXXEQZ-UHFFFAOYSA-N
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Description

2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core substituted with an amino group and a hydroxybenzylamino moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the amino and hydroxybenzylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxybenzylamine
  • 4-Amino-3-hydroxybenzylamine
  • Pyrimidin-4(1H)-one derivatives

Uniqueness

2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various fields.

This detailed article provides a comprehensive overview of 2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920512-19-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-[(4-amino-3-hydroxyphenyl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N4O2/c12-8-2-1-7(5-9(8)16)6-14-11-13-4-3-10(17)15-11/h1-5,16H,6,12H2,(H2,13,14,15,17)

InChI Key

LANVOXGMTXXEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=O)N2)O)N

Origin of Product

United States

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